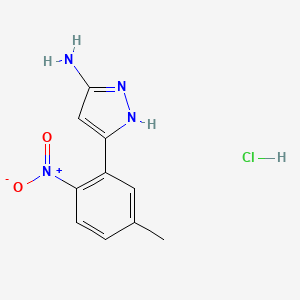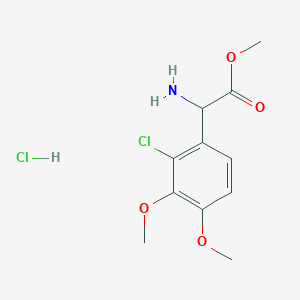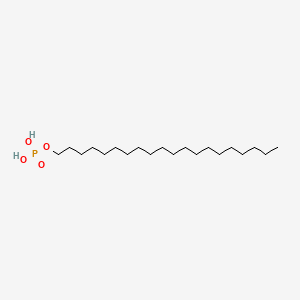
Eicosyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosyl phosphate is an organic compound that belongs to the class of alkyl phosphates It is characterized by a long eicosyl chain (a twenty-carbon chain) attached to a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eicosyl phosphate can be synthesized through the esterification of eicosyl alcohol with phosphoric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for the efficient mixing of reactants and the control of reaction parameters. The use of a continuous flow reactor also enables the production of this compound on a larger scale, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Eicosyl phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound esters.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: this compound esters.
Reduction: Eicosyl alcohol.
Substitution: Various substituted eicosyl derivatives.
Wissenschaftliche Forschungsanwendungen
Eicosyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular signaling and membrane biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of eicosyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a signaling molecule, modulating various cellular processes. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to the desired biological response. The exact molecular targets and pathways involved depend on the specific context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Cetyl phosphate: Similar in structure but with a shorter carbon chain.
Stearyl phosphate: Another alkyl phosphate with an eighteen-carbon chain.
Oleyl phosphate: Contains an unsaturated carbon chain.
Comparison: Eicosyl phosphate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
42714-96-5 |
|---|---|
Molekularformel |
C20H43O4P |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
XGIDNLGWAKKYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


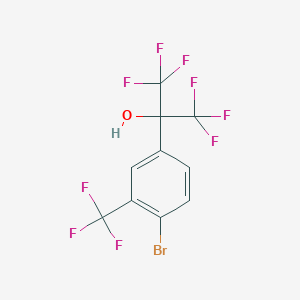
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
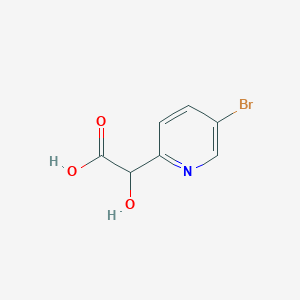

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)

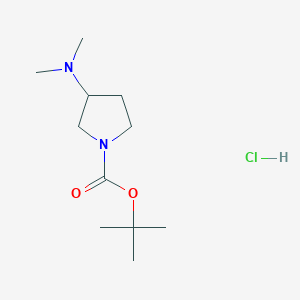

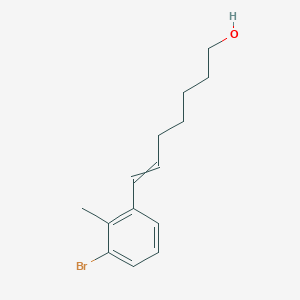
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
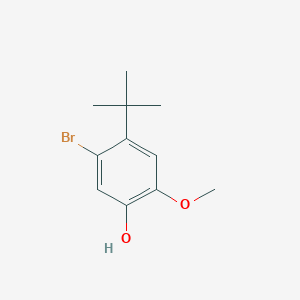
sulfane](/img/structure/B13702601.png)
